2-(Butoxycarbonyl)butanoate
Description
Contextualization within Protected Amino Acid Chemistry
In the realm of peptide synthesis and the creation of peptidomimetics, the protection of the amino group of amino acids is paramount to control the sequence of peptide bond formation. genscript.com The Boc group serves as a crucial tool in this context, temporarily shielding the amine functionality from unwanted reactions. genscript.com Compounds such as tert-butyl 2-((tert-butoxycarbonyl)amino)butanoate are derivatives of α-amino acids, specifically 2-aminobutanoic acid, and are integral building blocks in the synthesis of peptides containing this non-proteinogenic amino acid. chemsynthesis.com Their application extends to the synthesis of more complex organic molecules where the 2-aminobutanoate moiety is a key structural feature. evitachem.com The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it a highly versatile protecting group in multi-step syntheses. researchgate.net
Historical Development and Significance of tert-Butoxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) protecting group was developed as an acid-labile protecting group for amines and has become one of the most widely used protecting groups in organic synthesis. wikipedia.org Its introduction revolutionized peptide synthesis by providing a robust yet easily removable shield for the N-terminus of amino acids. genscript.com The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.com The significance of the Boc group lies in its orthogonality with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allowing for complex synthetic strategies. organic-chemistry.org The deprotection of the Boc group is generally accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758). wikipedia.org This acid-catalyzed removal proceeds via the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide, liberating the free amine. genscript.com
Structural Diversity of Butanoate-Based Derivatives Employing Boc Protection
The butanoate framework allows for a wide range of structurally diverse derivatives that utilize Boc protection. These variations are crucial for creating molecules with specific properties for applications in medicinal chemistry and materials science. Examples of this diversity include:
Ester Modifications: The carboxyl group of the butanoate can be esterified with various alcohols, such as methyl, ethyl, or benzyl (B1604629) groups, leading to compounds like methyl 4-((tert-butoxycarbonyl)amino)butanoate evitachem.comcymitquimica.com and (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. These modifications can influence the solubility and reactivity of the molecule.
Substitution on the Butyl Chain: The butanoate chain can be further functionalized with other groups, such as hydroxyl groups or additional amino groups, leading to more complex structures.
Stereochemical Variations: For chiral centers, such as the α-carbon in 2-aminobutanoate derivatives, both (R) and (S) enantiomers can be prepared, which is critical for the synthesis of stereochemically pure peptides and pharmaceuticals.
Heterocyclic Conjugates: The butanoate derivative can be linked to heterocyclic moieties, as seen in the synthesis of derivatives of β-(1,2,4-triazol-1-yl)alanine. mdpi.com
The following table provides an overview of some Boc-protected butanoate derivatives and their key structural features.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| tert-butyl 2-[(tert-butoxycarbonyl)amino]butanoate | Not Available | C13H25NO4 | Boc-protected amine at the 2-position, tert-butyl ester. chemsynthesis.com |
| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | 85909-04-2 | C10H19NO4 | Boc-protected amine at the 4-position, methyl ester. evitachem.comcymitquimica.com |
| (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | 79069-16-2 | C16H23NO5 | Boc-protected amine at the 3-position, benzyl ester, hydroxyl group at the 4-position, (S)-stereochemistry. |
| Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) | 144373-70-6 | C20H36N2O8S2 | Dimer linked by a disulfide bond, Boc-protected amines at the 2-positions, methyl esters, (S,S)-stereochemistry. sigmaaldrich.com |
Research Gaps and Future Directions in Compound Design and Application
Despite the widespread use of Boc-protected amino acids, there remain areas for further research and development, particularly concerning butanoate derivatives.
One significant research gap is the development of more efficient and selective methods for the deprotection of the Boc group, especially in the presence of other acid-sensitive functionalities. nih.gov While thermolytic deprotection methods are being explored, they often require high temperatures. nih.gov The development of milder and more selective deprotection protocols would be highly beneficial.
Another area of interest is the synthesis and application of butanoate derivatives with novel functional groups and substitution patterns. This could lead to the creation of new non-canonical amino acids with unique properties for incorporation into peptides and other bioactive molecules. For instance, the introduction of fluorinated substituents could modulate the electronic properties and metabolic stability of the resulting compounds.
Furthermore, there is a need for more comprehensive studies on the influence of the butanoate side chain on the conformational properties of peptides. Understanding how these non-canonical amino acids affect peptide structure and function is crucial for the rational design of new therapeutics. The exploration of bifunctional compounds incorporating Boc-protected butanoate derivatives for applications such as targeted protein degradation is also a promising future direction. ub.edu
Finally, closing the structure-activity relationship gaps for ligands incorporating these moieties at various receptors remains an active area of research. mdpi.com
Structure
3D Structure
Properties
CAS No. |
61841-84-7 |
|---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-butoxycarbonylbutanoate |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-13-9(12)7(4-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
JMJULQXUDYKFRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C(CC)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butoxycarbonyl Protected Butanoate Derivatives
Direct N-Protection Strategies
Direct N-protection involves the introduction of the Boc group onto the nitrogen atom of a butanoate derivative, typically an aminobutanoate. This is a fundamental transformation in organic synthesis, allowing for the selective modification of other functional groups within the molecule. mychemblog.com
Alternative N-Protecting Reagents and Methodologies
While Boc₂O is the most common reagent, several other reagents and methodologies have been developed for the introduction of the Boc group. These alternatives can be advantageous in specific synthetic contexts.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent can be useful for the protection of amino acids.
tert-Butyl Azidoformate (Boc-N₃): Although effective, its use is often avoided due to the hazardous nature of azide (B81097) compounds.
tert-Butyl Chloroformate (Boc-Cl): This reagent is highly reactive but also unstable and must often be prepared fresh. total-synthesis.com
Alternative methodologies include the use of different catalytic systems to promote the reaction under milder conditions or with improved selectivity. For instance, various Lewis acids and solid-supported catalysts have been reported to facilitate N-tert-butoxycarbonylation. nih.gov
Functional Group Interconversions and Derivatizations
Once the amine functionality of a butanoate derivative is protected with a Boc group, a wide range of functional group interconversions and derivatizations can be performed on other parts of the molecule without interference from the nucleophilic amine. The stability of the Boc group to most bases, nucleophiles, and reducing agents allows for a broad scope of subsequent chemical transformations. wikipedia.orgorganic-chemistry.org
For example, an ester group in a Boc-protected aminobutanoate can be reduced to an alcohol, or the carboxylic acid can be coupled with another amine to form an amide bond, a key step in peptide synthesis. ub.edu The Boc group can be readily removed at a later stage under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine. wikipedia.orgchemistrysteps.com This orthogonality to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis. organic-chemistry.orgorganic-chemistry.org
Esterification Reactions and Their Stereocontrol
Esterification is a fundamental reaction for producing butanoate esters. When a chiral center is present, particularly at the carbon adjacent to the carboxylate, maintaining stereochemical integrity is crucial. The reaction of a carboxylic acid with an alcohol is a common route, often facilitated by activating agents.
One approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) itself as a coupling reagent for the esterification of carboxylic acids with alcohols. researchgate.net For chiral substrates, such as N-Boc protected amino acids, preventing racemization at the alpha-carbon is a primary concern. Studies involving chiral carboxylic acids like naproxen (B1676952) have shown that esterification using imidate electrophiles can proceed with virtually no loss of enantiopurity. nih.gov The mechanism is believed to involve activation of the imidate by a proton from the carboxylic acid, leading to the formation of a carbocation which is then trapped by the carboxylate anion. nih.gov
Various conditions have been developed to achieve this transformation efficiently. For instance, the use of 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite can catalyze the esterification of various carboxylic acids with tert-butyl alcohol. researchgate.net
Table 1: Examples of Esterification Reactions
| Carboxylic Acid Precursor | Alcohol | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| N-Boc-amino acid | Various alcohols | Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O acts as a coupling reagent. researchgate.net |
| Chiral carboxylic acid (e.g., Naproxen) | tert-Butanol | Trichloroacetimidate | High retention of stereoconfiguration. nih.gov |
| Phenylacetic acid | tert-Butanol | DMAP or Calcined Hydrotalcite | Effective catalysis for tert-butyl ester formation. researchgate.net |
Halogenation and Cross-Coupling Reactions (e.g., Bromination for Suzuki-Miyaura or Ullmann Couplings)
Halogenated butanoate derivatives are valuable intermediates for carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for creating biaryl structures and other conjugated systems. yonedalabs.comlibretexts.org
The synthesis of these substrates first involves a halogenation step, often bromination. For example, brominated 2,1-borazaronaphthalenes have been used as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. nih.gov These brominated intermediates can then be coupled with various organoboron reagents. The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is noted for its versatility and tolerance of a wide range of functional groups. yonedalabs.com The use of stable, crystalline N-methyliminodiacetic acid (MIDA) boronates has become widespread, allowing for couplings that were previously challenging. nih.gov
Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Electrophile | Brominated butanoate derivative | Carbon skeleton provider, accepts the nucleophile. yonedalabs.com |
| Nucleophile | Boronic acid or ester | Carbon skeleton provider, donates to the electrophile. yonedalabs.com |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the coupling cycle. libretexts.org |
| Base | Carbonate or phosphate | Activates the organoboron species for transmetalation. yonedalabs.com |
| Solvent | Toluene, THF, Dioxane | Solubilizes reactants and catalyst. yonedalabs.com |
Oxidation Reactions (e.g., Permanganate (B83412) Oxidation)
Oxidation reactions are employed to synthesize the carboxylic acid moiety of the butanoate structure from precursors like alcohols or aldehydes. Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting primary alcohols into carboxylic acids. quora.comquora.com The reaction with 1-butanol, for example, proceeds through the intermediate butanal, which is further oxidized to butanoic acid. sciencemadness.org
Ring-Opening Reactions (e.g., Epoxybutanoate ring-opening)
The high ring strain of epoxides makes them reactive towards nucleophiles, enabling a variety of synthetic transformations. chemistrysteps.comscience.gov The ring-opening of an epoxybutanoate can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack depends on these conditions. libretexts.orglibretexts.org
Under basic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of stereochemistry at that center. libretexts.org In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing partial positive charge. libretexts.orgyoutube.com This regioselectivity allows for controlled synthesis of different isomers of functionalized butanoate derivatives. The products of these reactions are typically vicinal diols or amino alcohols, which are versatile building blocks for further synthesis. libretexts.org
Synthesis of Chiral tert-Butoxycarbonyl-Protected Butanoate Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in many areas of chemistry. Several strategies exist to introduce and control chirality in tert-butoxycarbonyl-protected butanoate derivatives.
Enantioselective Synthetic Routes (e.g., Sharpless Asymmetric Dihydroxylation)
Enantioselective reactions create a chiral center from a prochiral substrate. The Sharpless Asymmetric Dihydroxylation is a prominent example, used to convert alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. alfa-chemistry.com
The choice of ligand, either (DHQ)₂-PHAL or (DHQD)₂-PHAL, dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. alfa-chemistry.comorganic-chemistry.org The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide. alfa-chemistry.com The reaction mechanism is thought to proceed through a [3+2]-cycloaddition of the osmium tetroxide to the alkene. wikipedia.orgorganic-chemistry.org This method has been successfully applied to α,β-unsaturated esters, providing a direct route to chiral dihydroxy butanoate derivatives that can be further elaborated. alfa-chemistry.com
Table 3: Reagents for Sharpless Asymmetric Dihydroxylation
| Reagent | Function |
|---|---|
| Osmium Tetroxide (OsO₄) | Primary oxidant, forms the osmate ester intermediate. wikipedia.org |
| Chiral Ligand (e.g., (DHQ)₂-PHAL) | Induces enantioselectivity by creating a chiral environment. alfa-chemistry.comorganic-chemistry.org |
| Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) | Regenerates the osmium tetroxide catalyst. alfa-chemistry.com |
| Substrate (e.g., Butenoate) | The prochiral alkene to be dihydroxylated. alfa-chemistry.com |
Enzymatic Resolution and Biocatalytic Approaches for Enantiopure Compounds
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Biocatalytic approaches, utilizing isolated enzymes or whole-cell systems, have emerged as powerful alternatives to traditional chemical methods for producing enantiopure molecules. nih.govrsc.org These enzymatic methods are prized for their high stereoselectivity, mild reaction conditions, and reduced environmental impact. rsc.orgresearchgate.net
Recent advancements in biocatalysis, driven by protein engineering and screening techniques, have significantly expanded the range of synthetic possibilities for creating chiral molecules. rsc.org For derivatives of butanoate, enzymatic strategies such as kinetic resolution are particularly effective for separating racemic mixtures into their constituent enantiomers. nih.govsemanticscholar.org
Lipase-Catalyzed Esterification and Hydrolysis
Lipases are a class of hydrolase enzymes that have found extensive application in organic synthesis due to their versatility, stability in organic solvents, and high selectivity. nih.govresearchgate.net These enzymes can catalyze both the hydrolysis of esters in aqueous environments and the synthesis of esters (via esterification or transesterification) in non-aqueous media. nih.govresearchgate.net This dual functionality is harnessed in the kinetic resolution of racemic mixtures, where the enzyme selectively reacts with one enantiomer at a much higher rate than the other.
In the context of butanoate derivatives, lipase-catalyzed reactions can be employed in two primary ways:
Lipase-Catalyzed Esterification/Transesterification : In a racemic mixture of a chiral alcohol, a lipase (B570770) can selectively acylate one enantiomer using a butanoyl donor, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. Conversely, a racemic butanoic acid derivative can be esterified with an alcohol, leading to a similar separation. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate to form an acyl-enzyme intermediate before reacting with the second substrate. nih.gov
Lipase-Catalyzed Hydrolysis : A racemic mixture of a butanoate ester can be subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze the ester of one enantiomer, yielding an enantioenriched alcohol and the remaining unhydrolyzed, enantioenriched ester. For instance, certain lipases and esterases have been identified that are active in the mild and selective removal of tert-butyl ester protecting groups from various organic molecules. nih.gov
Candida antarctica lipase B (CALB), often immobilized and known commercially as Novozym 435®, is one of the most widely used lipases due to its high activity and broad substrate tolerance. nih.govresearchgate.net Other lipases, such as those from Candida rugosa and Pseudomonas species, have also proven effective in catalyzing the synthesis of various butanoate esters. nih.govias.ac.in
| Enzyme | Reaction Type | Substrates | Product | Key Finding |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Esterification | Butanoic acid and Ethyl alcohol | Ethyl butanoate | Effective catalysis in a solvent-free system, demonstrating the enzyme's robustness. researchgate.net |
| Candida rugosa Lipase | Transesterification | Butyric acid and Ethyl caprate | Ethyl butyrate | The reaction was suitable for synthesis, though yields were affected by high concentrations of butyric acid. nih.gov |
| Novozym 435 (Immobilized CALB) | Esterification | Tetrahydrofurfuryl alcohol and Butyric acid | Tetrahydrofurfuryl butyrate | Demonstrated to be the most effective catalyst among several screened lipases for this specific esterification. ias.ac.in |
| Esterase from Bacillus subtilis | Hydrolysis | tert-Butyl esters of protected amino acids | Carboxylic acid | Identified as a highly active enzyme for the selective cleavage of the tert-butyl ester group. nih.gov |
Multi-Step Synthesis of Complex Molecules Incorporating the Butoxycarbonyl-Butanoate Moiety
The 2-(tert-butoxycarbonyl)butanoate structural unit serves as a valuable and versatile building block in multi-step organic synthesis. Its functional groups—the tert-butoxycarbonyl (Boc) protecting group and the butanoate ester—can be strategically manipulated to construct more complex molecular architectures. libretexts.org The design of a multi-step synthesis involves a logical sequence of reactions to transform a simple starting material into a more complex target. libretexts.orgyoutube.com
Preparation of Higher Homologues and Analogs (e.g., Quisqualic Acid Derivatives)
The butoxycarbonyl-butanoate moiety has been successfully incorporated into the synthesis of complex biologically active molecules, including analogues of the potent glutamate (B1630785) receptor agonist, quisqualic acid. eajournals.orglondonmet.ac.uk For example, higher homologues of quisqualic acid have been synthesized via an N-alkylation reaction. eajournals.org In this synthesis, a key step involves the reaction of 4-phenyl-1,2,4-oxadiazolidine-3,5-dione with an alkyl 2-(tert-butoxycarbonyl)-4-iodobutanoate. This reaction effectively uses the butanoate derivative as a four-carbon building block to extend the molecular scaffold, demonstrating its utility in creating complex analogues of natural products. eajournals.org
| Compound Name | Synthetic Role of Butoxycarbonyl-Butanoate Derivative |
|---|---|
| Methyl 2-(tert-butoxycarbonyl)-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoate | Serves as the key intermediate formed from the N-alkylation reaction. eajournals.org |
| 2-Amino-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoic acid | The final target homologue, obtained after deprotection of the intermediate. eajournals.org |
Convergent and Divergent Synthesis Strategies
The 2-(butoxycarbonyl)butanoate moiety can be integrated into both convergent and divergent synthetic plans. researchgate.net
Divergent Synthesis : In this approach, a common intermediate containing the butoxycarbonyl-butanoate core is synthesized and then used to create a library of structurally related compounds. For example, the ester or another functional handle on the butanoate chain could be modified through various reactions, leading to a diverse set of final products from a single, advanced precursor.
Convergent Synthesis : Here, different fragments of a target molecule are synthesized independently and then joined together in the later stages. researchgate.net The butoxycarbonyl-butanoate unit could be prepared as one of these key fragments. This strategy is often more efficient for assembling highly complex molecules, as it allows for the optimization of reaction pathways for each fragment separately before the crucial coupling step.
Solid-Phase Synthesis Applications
The tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase synthesis, particularly in the well-established "Boc/Bzl" strategy for solid-phase peptide synthesis (SPPS). seplite.comresearchgate.net In this methodology, the Boc group serves as a temporary protecting group for the α-amino group of an amino acid. seplite.comnih.gov
The process involves several key steps:
A Boc-protected amino acid is anchored to a solid support resin.
The acid-labile Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a free amine. seplite.com
The next Boc-protected amino acid is coupled to the newly freed amine.
These deprotection and coupling steps are repeated iteratively to build the desired peptide chain.
The Boc group is ideal for this application because it is stable to the coupling conditions but can be removed cleanly without cleaving the peptide from the resin or removing more robust, acid-stable side-chain protecting groups (like benzyl (B1604629), Bzl). seplite.com This strategy has been used not only for peptides but also for the synthesis of other complex molecules like peptide nucleic acids (PNAs), where Boc protection is compatible with other protecting group schemes.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-(Butoxycarbonyl)butanoate. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution and stereochemistry.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift. Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of atoms. For instance, the methylene (B1212753) protons adjacent to the ester oxygen will appear as a triplet due to coupling with the neighboring methylene group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info Similar to ¹H NMR, the chemical shifts of the carbon signals are dependent on their electronic environment. docbrown.info The carbonyl carbon of the ester group typically appears at a significantly downfield chemical shift (around 170-180 ppm) due to the strong deshielding effect of the two adjacent oxygen atoms. Aliphatic carbons of the butyl and butanoyl chains resonate at higher field strengths. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (Butoxy) | 0.94 (t, J=7.4) | 13.7 |
| CH₂ (Butoxy) | 1.40 (sextet, J=7.4) | 19.2 |
| CH₂ (Butoxy) | 1.65 (quintet, J=7.4) | 30.7 |
| OCH₂ (Butoxy) | 4.08 (t, J=6.7) | 64.5 |
| C=O | - | 173.5 |
| CH (Butanoate) | 2.25 (t, J=7.5) | 36.2 |
| CH₂ (Butanoate) | 1.68 (sextet, J=7.5) | 18.5 |
| CH₃ (Butanoate) | 0.96 (t, J=7.4) | 13.6 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for establishing detailed correlations between different nuclei, thereby confirming the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are on adjacent carbons. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the butyl and butanoyl fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity between different functional groups. For this compound, a key HMBC correlation would be observed between the protons of the OCH₂ group of the butoxy moiety and the carbonyl carbon of the butanoate group, unequivocally establishing the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While more critical for complex stereochemical analysis, it can be used to confirm through-space interactions between protons in different parts of the molecule, further solidifying the structural assignment.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. sapub.org The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. sapub.org By integrating the signals of this compound and comparing them to the integral of a certified internal standard of known concentration, the absolute purity of the compound can be accurately determined. This technique is highly valued for its precision and the fact that it is a primary ratio method.
Application in Mixture Analysis and Metabolomics
NMR spectroscopy is a valuable tool for analyzing complex mixtures containing this compound. Due to the characteristic chemical shifts and coupling patterns, specific signals of the compound can often be identified and quantified even in the presence of other components. In the field of metabolomics, which involves the study of small molecules within a biological system, NMR can be used to identify and quantify butanoate-related metabolites. nih.govresearchgate.net This can provide insights into metabolic pathways and the biochemical effects of the compound. creative-proteomics.com For instance, studies on bacterial biofilms have utilized metabolomics to understand the role of butanoate metabolism. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are formed, typically as protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of this compound plus the mass of the adduct ion. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. ethz.ch Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragment ions can be generated. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule, such as the loss of the butoxy group or cleavage at the ester linkage, further confirming the identity of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecule and its fragments. nih.govelsevierpure.com For this compound, HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass.
The technique involves ionizing the sample and separating the resulting ions based on their m/z values. The high resolving power allows for the differentiation of ions with very similar masses, which is essential for confirming the presence of specific elements (C, H, O) in their correct ratios. This data is invaluable for confirming the successful synthesis of the target compound and for identifying any potential impurities.
| Parameter | Information |
|---|---|
| Molecular Formula | C₁₀H₁₈O₄ |
| Theoretical Exact Mass | 202.1205 g/mol |
| Commonly Observed Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Calculated m/z for [M+H]⁺ | 203.1278 |
| Calculated m/z for [M+Na]⁺ | 225.1099 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies, resulting in a unique spectrum of absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl | C-H Stretch | 2850-3000 | Medium-Strong |
| Ester | C=O Stretch | ~1735-1750 | Strong |
| Ester | C-O Stretch | 1000-1300 | Medium |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. mdpi.com This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's spatial arrangement and stereochemistry.
The application of X-ray crystallography to this compound would require the compound to be in a solid, crystalline form. A single, high-quality crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov From this map, a detailed 3D model of the atomic arrangement can be constructed. While obtaining a suitable crystal can be a significant challenge, the structural information it provides is unparalleled. For a chiral molecule like this compound, this technique would unambiguously determine its R/S configuration and reveal its preferred conformation in the solid state.
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Absolute Configuration | The exact 3D arrangement of atoms at chiral centers. |
| Conformational Analysis | The preferred spatial orientation (conformation) of the molecule in the crystal lattice. |
| Intermolecular Interactions | Details of how molecules pack together in the crystal, including hydrogen bonding. |
Chromatographic Techniques for Separation and Purity Assessment
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis for monitoring the progress of reactions and for preliminary assessment of compound purity. sigmaaldrich.comsilicycle.com The technique involves spotting the sample onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. aga-analytical.com.plresearchgate.net The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents).
As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. silicycle.com For this compound, which is a relatively nonpolar ester, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) would likely be used. The position of the compound is visualized, often using a UV lamp if the compound is UV-active or by staining. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.
| Parameter | Example |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) mixture (e.g., 9:1 or 4:1 v/v) |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |
| Measurement | Retention Factor (Rf) value |
Column Chromatography for Purification (e.g., Silica Gel Chromatography)
Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. orgsyn.org It operates on the same principles of differential adsorption as TLC but on a much larger scale, making it ideal for isolating grams of a synthesized product like this compound.
In a typical setup, a glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column. Components of the mixture travel down the column at different rates, allowing them to be collected as separate fractions as they exit the column. The purity of the collected fractions is then re-assessed, often by TLC.
| Aspect | Description |
|---|---|
| Stationary Phase | Silica gel (40-63 µm particle size for flash chromatography) |
| Mobile Phase Selection | Optimized via TLC to achieve good separation (Rf of target compound ~0.3) |
| Elution Method | Can be isocratic (constant solvent composition) or gradient (changing solvent composition) |
| Fraction Collection | Solvent exiting the column is collected in sequential tubes |
| Purity Analysis | Collected fractions are analyzed by TLC to pool those containing the pure compound |
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, identification, and quantification of components in a mixture. omicsonline.org It is the gold standard for determining the purity of a compound with high accuracy and sensitivity. The technique uses high pressure to pump a liquid mobile phase through a column packed with small particles of a stationary phase. omicsonline.org
For a compound like this compound, a reversed-phase HPLC method would be most common. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com As the sample is injected, components are separated based on their hydrophobicity. The time it takes for a compound to pass through the column and reach the detector is called the retention time, which is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantitative purity assessment.
| Parameter | Example Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV Detector (if chromophore is present) or Evaporative Light Scattering Detector (ELSD) |
| Output Data | Retention Time (min) and Peak Area (%) for purity calculation |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a powerful analytical technique for the real-time monitoring of chemical reactions, offering significant advantages in terms of speed and resolution over traditional High-Performance Liquid Chromatography (HPLC). The methodology combines the high-efficiency separation capabilities of UPLC, which utilizes columns packed with sub-2 µm particles, with the high sensitivity and selectivity of mass spectrometry detection. This combination allows for the rapid quantification of reactants, intermediates, products, and byproducts in a complex reaction mixture.
In the context of synthesizing esters like this compound, UPLC-MS is invaluable for reaction optimization. By taking small aliquots from the reaction vessel at various time points, chemists can track the consumption of starting materials and the formation of the desired product. The mass spectrometer can be set to operate in various modes, such as full scan mode to identify unknown impurities or in a targeted mode like Multiple Reaction Monitoring (MRM) for precise quantification. MRM provides enhanced sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, filtering out chemical noise from the sample matrix. researchgate.netnih.gov This is particularly useful for tracking the formation of this compound amidst structurally similar compounds.
The data generated allows for the precise determination of reaction kinetics, helping to establish optimal conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation.
Table 1: Hypothetical UPLC-MS Data for Monitoring the Synthesis of this compound
| Reaction Time (minutes) | Reactant A Peak Area (arbitrary units) | Reactant B Peak Area (arbitrary units) | This compound Peak Area (arbitrary units) |
| 0 | 1,500,000 | 1,450,000 | 0 |
| 15 | 1,125,000 | 1,087,500 | 425,000 |
| 30 | 750,000 | 725,000 | 850,000 |
| 60 | 375,000 | 362,500 | 1,275,000 |
| 120 | 50,000 | 48,000 | 1,650,000 |
| 240 | < 5,000 | < 5,000 | 1,680,000 |
Elemental Analysis (EA) for Empirical Formula Determination
Elemental Analysis (EA), specifically through combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is crucial for verifying the elemental composition of a newly synthesized compound like this compound and determining its empirical formula.
The procedure involves combusting a precisely weighed amount of the pure compound in an oxygen-rich atmosphere. The combustion converts carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion gases are then passed through a series of detectors that quantify each component. The percentage of oxygen is typically determined by difference.
From these percentages, the simplest whole-number ratio of atoms in the molecule—the empirical formula—can be calculated. When combined with the molecular weight, often determined by mass spectrometry, the molecular formula can be confirmed. For a proposed structure of this compound (Molecular Formula: C₁₂H₂₂O₄), elemental analysis provides a critical checkpoint to validate its atomic composition against theoretical values.
Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₁₂H₂₂O₄; Molecular Weight: 230.30 g/mol )
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 62.58% | 62.61% |
| Hydrogen (H) | 9.63% | 9.59% |
| Oxygen (O) | 27.79% | 27.80% |
Determination of Enantiomeric Excess (ee) in Chiral Derivatives
When a chiral center is present in a molecule, as is the case for derivatives of this compound, it is often necessary to determine the enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common and reliable methods for this determination. heraldopenaccess.us
The direct method involves the use of a chiral stationary phase (CSP). mdpi.com CSPs are composed of a chiral selector that interacts diastereomerically with the two enantiomers. These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. gcms.cz The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks.
An indirect method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to create a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography. After separation, the relative quantities of the diastereomers are used to determine the original enantiomeric composition.
Table 3: Hypothetical Chiral HPLC Results for a Chiral Derivative of this compound
| Enantiomer | Retention Time (minutes) | Peak Area (arbitrary units) |
| (R)-enantiomer | 12.54 | 95,000 |
| (S)-enantiomer | 14.82 | 5,000 |
| Calculated Enantiomeric Excess (ee) | 90% |
Calculation: ee (%) = [|Area (R) - Area (S)| / (Area (R) + Area (S))] x 100 = [|95,000 - 5,000| / (95,000 + 5,000)] x 100 = 90%
Applications in Advanced Organic and Medicinal Chemistry Research
Role as Versatile Intermediates in Peptide Synthesis
In the intricate field of peptide synthesis, the assembly of amino acids in a specific sequence requires a robust strategy to prevent unwanted side reactions. Boc-protected amino acids, such as 2-(Butoxycarbonyl)butanoate, are cornerstone reagents in this process, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary shield for the α-amino group of an amino acid, allowing its carboxyl group to be selectively activated and coupled to the free amino group of a growing peptide chain.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis, especially in non-peptide chemistry. jk-sci.com Its popularity is due to the mild conditions required for both its introduction (protection) and removal (deprotection), ensuring the stability of the often-sensitive peptide backbone. masterorganicchemistry.com
Protection: The Boc group is typically introduced by reacting the amine group of the butanoate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The amine nitrogen attacks a carbonyl carbon of the Boc₂O, leading to the formation of the N-Boc protected butanoate. jk-sci.commasterorganicchemistry.com This reaction is versatile and can be performed under various conditions, often achieving high yields. fishersci.co.uk
Deprotection: The removal of the Boc group is achieved under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), are commonly used to cleave the carbamate (B1207046) bond. jk-sci.comwikipedia.org The mechanism involves protonation of the Boc group, which then fragments into a stable tert-butyl cation, carbon dioxide, and the free amine. jk-sci.commasterorganicchemistry.com This acid-lability is a key feature, as it allows for selective deprotection without affecting other protecting groups that might be present on the amino acid side chains. masterorganicchemistry.comchempep.com After deprotection, the resulting amine salt must be neutralized to the free amine before the next coupling step can occur. peptide.com
| Process | Common Reagents | Typical Solvents | Key Considerations |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (B52724) | Reaction is generally high-yielding and proceeds under mild conditions. jk-sci.com |
| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Ethyl Acetate (B1210297) | Acid-labile; produces gaseous CO₂, so closed systems should be avoided. jk-sci.comwikipedia.org |
The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. luxembourg-bio.comresearchgate.net However, the direct reaction between a carboxylic acid and an amine is generally unfavorable. fishersci.co.uk Therefore, the carboxylic acid of the incoming Boc-protected amino acid must first be "activated". This is achieved using coupling reagents. luxembourg-bio.com
Once the N-terminal Boc group of the resin-bound peptide is removed, the newly exposed free amine is ready to react with the activated carboxyl group of the next Boc-protected amino acid, such as this compound. peptide.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukkhanacademy.org This intermediate is then readily attacked by the free amine of the peptide chain, forming the desired amide (peptide) bond and releasing a urea (B33335) byproduct. luxembourg-bio.comfishersci.co.uk To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.uk This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. peptide.com
| Coupling Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (diisopropylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk |
| Uronium/Aminium Salts | HATU, HBTU | Forms active esters, often in conjunction with additives, that readily react with amines. peptide.comluxembourg-bio.com |
| Phosphonium Salts | BOP | Activates the carboxylic acid for efficient coupling. peptide.com |
Building Blocks for Complex Bioactive Molecules
The utility of this compound and its analogs extends beyond standard peptide synthesis into the broader realm of medicinal chemistry. As chiral building blocks, they provide a versatile scaffold for the construction of a wide range of complex molecules with potential therapeutic applications. news-medical.netnih.gov
Pharmaceutical intermediates are crucial compounds that form the structural backbone of active pharmaceutical ingredients (APIs). sumitomo-chem.co.jp Boc-protected amino acids are key intermediates in the synthesis of numerous drugs. bldpharm.comnbinno.com They allow for the controlled, stepwise assembly of complex molecular architectures. nbinno.com For example, the enantioselective synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid was a key step in developing potent growth hormone secretagogue analogs. nih.gov Similarly, Boc-protected intermediates are used in the synthesis of DPP-IV inhibitors for diabetes treatment and PPARα agonists like (R)-K-13675. google.comresearchgate.net The Boc group's role is to mask the reactive amine, enabling modifications to other parts of the molecule before its removal in a later synthetic step. smolecule.com
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. nih.govmdpi.com Starting from a building block like this compound, chemists can introduce structural modifications to the butanoate backbone. This allows for the creation of non-natural amino acid analogs that can be incorporated into peptide-like structures. A study demonstrated the successful use of a Boc-resin linker for the solid-phase synthesis of different peptide mimetics, highlighting the compatibility of Boc chemistry with the complex reaction sequences required to build these sophisticated molecules. nih.gov
Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer. nih.goved.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery. nih.govnih.gov Many of these inhibitors are complex heterocyclic molecules, and their synthesis often relies on the use of versatile building blocks. A synthetic route for a dual PI3Kδ/PI3Kγ inhibitor involved a key coupling step with (S)-methyl 2-(tert-butoxycarbonylamino)propanoate, a compound structurally similar to this compound. ed.ac.uk In this synthesis, the Boc-protected amino acid derivative is used to construct a central isoquinolinone scaffold, which is a core element of the final inhibitor. This demonstrates how such building blocks can be used to introduce specific chiral centers and functional groups required for potent and selective binding to the target kinase. ed.ac.ukresearchgate.net
Conformational Studies and Molecular Design
The structural features of this compound derivatives are instrumental in the design and study of biomolecular conformations, particularly in the realm of peptide and protein chemistry. The defined stereochemistry and the influence of the bulky butoxycarbonyl group are key to controlling molecular architecture.
Exploration of β-Sheet Formation in Protein Chemistry
The formation of β-sheets is a fundamental process in protein folding, governed by hydrogen bonding between polypeptide strands. The synthesis of custom peptides using building blocks like Boc-protected amino acid derivatives is a crucial technique for studying the factors that stabilize these secondary structures. While not amino acids themselves, derivatives of this compound can be incorporated into unnatural peptides or peptidomimetics to probe the steric and electronic requirements for β-sheet formation and aggregation.
Researchers utilize synthetic peptides to create simplified models of complex protein interactions. By strategically placing specific residues, including modified butanoate structures, scientists can investigate how side chains influence the propensity of a peptide sequence to adopt a β-sheet conformation. The tert-butoxycarbonyl group is essential in the solid-phase peptide synthesis (SPPS) used to create these model systems, ensuring that amino groups are protected during the sequential addition of residues. These studies are vital for understanding protein misfolding diseases, such as Alzheimer's, which are characterized by the aggregation of proteins rich in β-sheets.
Chiral Purity and Stereochemical Control in Synthesis
Achieving high levels of chiral purity is paramount in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. Asymmetric synthesis provides the tools to produce single enantiomers of chiral molecules, and derivatives of this compound are often targets or products of such stereoselective reactions. The synthesis of chiral butenolides and butyrolactones, for instance, often involves catalytic asymmetric methods to ensure high enantiomeric excess.
The tert-butoxycarbonyl group plays a significant role in these synthetic strategies. It can act as a directing group or a bulky substituent that influences the facial selectivity of a reaction, thereby controlling the stereochemical outcome. For example, in the synthesis of complex molecules, a chiral auxiliary can be used to guide the stereoselective alkylation of a butanoate derivative, after which the auxiliary is removed. The ability to control the stereochemistry at the C2 position of the butanoate chain is critical for its application as a building block in the synthesis of natural products and pharmaceutical agents.
| Method | Catalyst/Auxiliary | Stereochemical Outcome | Reference |
| Asymmetric Vinylogous Mannich Reaction | Chiral Copper(I) Complexes | High diastereo- and enantioselectivity | |
| Asymmetric Alkylation | Evans Oxazolidinone Auxiliary | Diastereoselective enolate alkylation (>98% d.e.) | |
| Allenoate γ-Addition | Chiral Phosphine Catalysts | Control of adducts as a single isomer | |
| Asymmetric Oxidative Coupling | Chiral Fe(II)-diphosphine oxide complex | High enantiomeric excess (up to 85% ee) |
Enzyme Mechanism Studies
Derivatives of this compound serve as valuable tools for probing the mechanisms of enzyme action. By mimicking natural substrates or acting as inhibitors, these molecules help elucidate the intricate interactions within an enzyme's active site.
Elucidation of Enzyme-Substrate Interactions
Understanding how an enzyme binds to its substrate is key to explaining its catalytic power and specificity. Synthetic substrate analogs, which may be derived from a this compound scaffold, are designed to probe these interactions. The butanoate portion can be tailored to mimic the size and shape of a natural substrate's side chain, while the Boc group can explore steric limits within the active site or provide a handle for further modification.
By observing how systematic changes to the synthetic analog's structure affect binding affinity, researchers can map the topology of the enzyme's active site. These studies help identify the key amino acid residues responsible for substrate recognition and catalysis. The tert-butoxycarbonyl group is a common feature in the synthesis of peptidomimetic compounds used for this purpose, allowing for the controlled construction of molecules designed to fit into specific enzyme pockets.
Investigation as Enzyme Substrates or Inhibitors
Molecules derived from this compound can be designed as either substrates that are turned over by an enzyme or as inhibitors that block its activity. As inhibitors, they are particularly useful in drug discovery. For example, peptide aldehydes, which are potent inhibitors of cysteine proteases, are often synthesized using Boc-protected amino acids. A butanoate derivative could be functionalized with an electrophilic "warhead" group, such as an aldehyde or vinyl sulfone, to covalently modify a key catalytic residue in the enzyme's active site.
The development of bisubstrate inhibitors, which mimic two substrates binding simultaneously, is another advanced strategy. A this compound derivative could form one part of such a molecule, designed to occupy a specific subsite of the enzyme. Research in this area has led to potent inhibitors for targets like nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various cancers.
| Compound Class | Target Enzyme Type | Mechanism of Action | Reference |
| Peptidomimetic Aldehydes | Cysteine Proteases | Forms a reversible hemithioacetal with the active site cysteine | |
| Alkene-Linked Bisubstrate Mimics | Nicotinamide N-Methyltransferase (NNMT) | Occupies both substrate and cofactor binding sites | |
| Dipeptide Vinyl Sulfones | Cysteine Proteases (e.g., Cruzain) | Irreversible thia-Michael addition to the active site cysteine | |
| KMT9 Inhibitor Prodrugs | Lysine Methyltransferases | Competitive inhibition at the substrate binding site |
Development of Chemical Probes and Tags (e.g., Fluorescent Probes)
Chemical probes are essential tools for visualizing and tracking biological processes in living systems. Derivatives of this compound can serve as intermediates in the synthesis of these sophisticated molecular reporters.
The synthesis of fluorescent probes often requires a multi-step process where protecting groups are essential. The tert-butoxycarbonyl group is frequently used to protect amine functionalities during the construction of a probe, which might involve attaching a fluorophore to a specific recognition motif. The butanoate scaffold can act as a linker connecting the fluorescent part of the probe to the moiety that targets a specific enzyme or receptor.
The design of modern fluorescent probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization to switch fluorescence "on" or "off" in response to a specific analyte or enzymatic activity. A butanoate derivative could be part of a substrate for a particular enzyme, where enzymatic cleavage would trigger a conformational change that activates the probe's fluorescence. This strategy has been successfully used to develop libraries of probes for screening tumor-imaging agents based on biomarker enzyme activities. The development of ratiometric probes, which exhibit a shift in fluorescence wavelength upon reaction, is another area where such custom-synthesized building blocks are crucial.
Theoretical and Computational Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. lumenlearning.com For a flexible molecule like 2-(butoxycarbonyl)butanoate, which contains several single bonds, numerous conformations exist due to rotation around these bonds. nih.gov Conformational analysis aims to identify the most stable conformers, which are those at the lowest energy states. lumenlearning.comupenn.edu
While specific data for this compound is not available, studies on related esters like butyl butanoate indicate a preference for extended, non-eclipsed conformations to minimize steric hindrance. lumenlearning.com The butyl and butoxycarbonyl chains will likely adopt staggered arrangements to reduce torsional strain.
Table 1: Representative Conformational Energy Data for a Generic Aliphatic Ester (Note: This table is illustrative and based on general principles of conformational analysis of similar molecules, not on specific experimental or computational data for this compound.)
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
| 0° | Eclipsed | ~5.0 |
| 60° | Gauche | ~0.9 |
| 120° | Eclipsed | ~3.5 |
| 180° | Anti | 0 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is crucial for understanding its reactivity. nih.govelixirpublishers.comijnc.ir These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. elixirpublishers.comnih.gov
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. elixirpublishers.com A smaller gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attack, respectively. For an ester like this compound, the HOMO is expected to be localized around the oxygen atoms, while the LUMO is likely centered on the carbonyl carbon, making it susceptible to nucleophilic attack.
Table 2: Predicted Electronic Properties for a Model Aliphatic Ester (Note: This table presents typical values for a molecule of this class and is for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations.)
| Property | Predicted Value |
| HOMO Energy | ~ -10 eV |
| LUMO Energy | ~ 2 eV |
| HOMO-LUMO Gap | ~ 12 eV |
| Dipole Moment | ~ 1.8 D |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. researchgate.netnih.govresearchgate.net For esters, common reactions include hydrolysis and transesterification. nih.govstudy.com Computational studies on the hydrolysis of simple esters like methyl acetate (B1210297) have shown that the reaction can proceed through different mechanisms, such as the AAC2 mechanism, which involves a tetrahedral intermediate. researchgate.net
These studies can calculate the activation energies for different steps in the reaction, helping to determine the rate-limiting step. researchgate.net For a reaction like the acid-catalyzed hydrolysis of an ester, computational models can explicitly include the role of solvent molecules and the catalyst in stabilizing intermediates and transition states. researchgate.netresearchgate.net While a specific study on this compound is not available, the general mechanisms elucidated for other aliphatic esters are expected to be applicable. nih.govstudy.comoit.edu
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. oncodesign-services.comwikipedia.orgmdpi.com These models are widely used in drug discovery and toxicology to predict the properties of new compounds. oncodesign-services.comwikipedia.org
For aliphatic esters, QSAR models have been developed to predict properties such as toxicity. researchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.comresearchgate.net By building a mathematical relationship between these descriptors and an observed activity for a set of known compounds, the activity of new compounds like this compound can be predicted. For instance, a QSAR study on the toxicity of aliphatic esters found that descriptors related to molecular compressibility were good predictors of toxicity. researchgate.net Another SAR study on esters causing skin irritation identified physicochemical properties like density, water solubility, and charge distribution as important factors. nih.gov
Emerging Research Areas and Future Perspectives
Green Chemistry Approaches in Synthesis of Boc-Protected Butanoate Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of Boc-protected butanoate derivatives to minimize environmental impact and enhance sustainability. A primary focus of this approach is the use of biocatalysis, which employs enzymes to catalyze chemical reactions with high selectivity and efficiency under mild conditions. nih.gov
Enzyme-catalyzed reactions offer significant advantages over traditional chemical synthesis, including reduced energy consumption, less hazardous waste, and the use of renewable resources. nih.gov For the synthesis of chiral butanoate derivatives, which are valuable intermediates in the pharmaceutical industry, biocatalysis provides a powerful tool for achieving high enantioselectivity. nih.govresearchgate.net Lipases are a class of enzymes that have shown particular promise in the synthesis of esters, including butanoate derivatives. researchgate.net These enzymes can be used in transesterification reactions to produce the desired compounds with high yields and purity. researchgate.net
Recent research has focused on the development of robust and reusable biocatalysts. Immobilized enzymes, for instance, can be easily separated from the reaction mixture and reused for multiple cycles, making the process more economically viable. nih.gov The use of whole-cell biocatalysts is another promising strategy that eliminates the need for enzyme purification, further simplifying the process. nih.gov
Below is a table summarizing key green chemistry approaches in the synthesis of Boc-protected butanoate derivatives:
| Green Chemistry Approach | Description | Key Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) or whole microorganisms to catalyze reactions. nih.gov | High selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure), reduced waste, use of renewable feedstocks. nih.gov |
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes that selectively react with one enantiomer. | Production of enantiomerically pure chiral compounds, which is crucial for pharmaceuticals. researchgate.net |
| Immobilized Enzymes | Enzymes are attached to a solid support, allowing for easy separation and reuse. nih.gov | Enhanced catalyst stability, simplified product purification, and reduced operational costs. |
| Flow Chemistry | Continuous synthesis in a microreactor system. durham.ac.uk | Improved reaction control, enhanced safety, and potential for automation and high-throughput production. thieme-connect.deazolifesciences.com |
Automation and High-Throughput Synthesis Methodologies
The demand for novel butanoate derivatives with specific properties has driven the development of automated and high-throughput synthesis methodologies. These approaches enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery process. ornl.govsigmaaldrich.com
Automated Synthesis: Robotic platforms are being employed to perform chemical syntheses with high precision and reproducibility. wikipedia.org These systems can handle a wide range of reaction conditions and can be programmed to perform multi-step syntheses without manual intervention. wikipedia.org For the synthesis of butanoate derivatives, automated systems can be used for tasks such as reagent dispensing, reaction monitoring, and product purification.
High-Throughput Screening (HTS): HTS techniques allow for the rapid evaluation of the properties of a large number of compounds. ornl.govnih.gov In the context of butanoate derivative synthesis, HTS can be used to screen for catalysts that improve reaction yield and selectivity. nih.gov For example, a microplate-based colorimetric assay can be used to quickly identify promising enzyme variants for ester biosynthesis. ornl.govresearchgate.net
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the automated synthesis of organic compounds. durham.ac.ukpharmasalmanac.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. pharmasalmanac.comyoutube.com This technology offers several advantages over traditional batch synthesis, including precise control over reaction parameters (temperature, pressure, and reaction time), improved heat and mass transfer, and enhanced safety when dealing with hazardous reagents. thieme-connect.deazolifesciences.com The integration of in-line analytical techniques, such as infrared (IR) spectroscopy, allows for real-time reaction monitoring and optimization. durham.ac.uk
The following table outlines the key features of these advanced synthesis methodologies:
| Methodology | Description | Advantages for Butanoate Derivative Synthesis |
| Automated Synthesis | Use of robotic systems to perform chemical reactions. wikipedia.org | Increased efficiency, higher reproducibility, and the ability to perform complex multi-step syntheses. |
| High-Throughput Screening (HTS) | Parallel synthesis and screening of a large number of compounds. sigmaaldrich.com | Rapid identification of lead compounds and optimization of reaction conditions. ornl.govnih.gov |
| Flow Chemistry | Continuous synthesis in a microreactor. pharmasalmanac.comyoutube.com | Precise reaction control, enhanced safety, scalability, and integration with in-line analysis. durham.ac.ukthieme-connect.deazolifesciences.com |
Advanced Materials Science Applications (e.g., Biodegradable Materials from Derivatives)
Derivatives of 2-(Butoxycarbonyl)butanoate hold significant promise in the field of materials science, particularly in the development of biodegradable polymers. digitellinc.com Polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by microorganisms, are of particular interest. gujaratuniversity.ac.in Poly(3-hydroxybutyrate) (PHB), the most common type of PHA, is a thermoplastic with properties similar to polypropylene. wikipedia.orgbiotech-asia.org
PHB is produced by bacteria as a form of energy storage and can be biodegraded by microbes in various environments into water and carbon dioxide. digitellinc.comgujaratuniversity.ac.inbiotech-asia.org However, pure PHB can be brittle and has poor processability, limiting its applications. digitellinc.com Research is focused on creating copolymers and blending PHB with other materials to improve its mechanical properties. digitellinc.comgujaratuniversity.ac.in For instance, incorporating other hydroxyalkanoates can lead to materials with a wider range of properties, from rigid plastics to elastomers. wikipedia.org
The development of PHB-based composites with additives can significantly enhance properties like flexibility and processability, making them suitable for applications such as packaging films and medical devices. digitellinc.combiotech-asia.org These biodegradable materials offer a sustainable alternative to conventional petroleum-based plastics, addressing the growing concerns of plastic pollution. digitellinc.comspecificpolymers.com
Key properties and applications of PHB and its derivatives are summarized in the table below:
| Material | Key Properties | Potential Applications |
| Poly(3-hydroxybutyrate) (PHB) | Biodegradable, biocompatible, thermoplastic. wikipedia.orgbiotech-asia.org | Packaging materials, disposable items, medical implants, drug delivery systems. ijnrd.org |
| PHB Copolymers | Improved flexibility and toughness compared to pure PHB. wikipedia.org | Films, fibers, and molded articles. |
| PHB Composites | Enhanced mechanical and thermal properties. digitellinc.com | Food packaging, agricultural films, and automotive components. biotech-asia.org |
Integration with Artificial Intelligence and Machine Learning for Synthetic Design
Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome of a chemical reaction, including the major product and potential side products. acs.orgnih.gov By inputting information about the reactants, reagents, and reaction conditions, these models can provide valuable insights into the feasibility of a proposed reaction. mit.eduacs.org This predictive capability helps chemists to prioritize experiments and avoid unproductive synthetic routes. nih.gov
Optimization of Reaction Conditions: AI algorithms can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize byproducts. acs.org By systematically exploring the reaction parameter space, these tools can identify the optimal conditions for the synthesis of specific butanoate derivatives.
The integration of AI and ML in synthetic design is summarized in the following table:
| AI/ML Application | Description | Impact on Butanoate Derivative Synthesis |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. chemcopilot.comarxiv.org | Accelerates the design of efficient and novel synthetic pathways. cas.orgsynthiaonline.com |
| Reaction Outcome Prediction | ML models predict the products of a chemical reaction based on input parameters. acs.orgnih.govmit.edu | Enables the in silico screening of reaction viability, saving time and resources. |
| Condition Optimization | AI tools identify the optimal reaction conditions to maximize yield and selectivity. acs.org | Improves the efficiency and sustainability of the synthesis process. |
| Novel Molecule Design | Generative models propose new molecular structures with desired properties. | Facilitates the discovery of new butanoate derivatives with tailored functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
